Cas no 27023-05-8 (Methyl 4-hydroxy-2,5-dimethylbenzoate)

Methyl 4-hydroxy-2,5-dimethylbenzoate is a benzoate ester derivative characterized by its hydroxyl and methyl substituents on the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its structural features, including the electron-donating hydroxyl and methyl groups, enhance its reactivity in electrophilic aromatic substitution and esterification reactions. The compound exhibits moderate solubility in organic solvents, facilitating its use in various synthetic applications. Its stability under standard conditions and well-defined purity make it a reliable reagent for research and industrial processes. Care should be taken to store it in a cool, dry environment to maintain integrity.
Methyl 4-hydroxy-2,5-dimethylbenzoate structure
27023-05-8 structure
Product Name:Methyl 4-hydroxy-2,5-dimethylbenzoate
CAS No:27023-05-8
MF:C10H12O3
MW:180.200483322144
MDL:MFCD13659356
CID:1036226
PubChem ID:22615980
Update Time:2025-06-29

Methyl 4-hydroxy-2,5-dimethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-hydroxy-2,5-dimethylbenzoate
    • AKOS016015112
    • Methyl 4-?Hydroxy-?2,?5-?dimethylbenzoate
    • SCHEMBL730244
    • DTXSID90626955
    • Benzoic acid, 4-hydroxy-2,5-dimethyl-, methyl ester
    • 27023-05-8
    • CS-0333401
    • DB-334631
    • Methyl4-hydroxy-2,5-dimethylbenzoate
    • VZEFUBJGXCSOBD-UHFFFAOYSA-N
    • 4-Hydroxy-2,5-dimethyl-benzoic Acid Methyl Ester;
    • MDL: MFCD13659356
    • Inchi: 1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3
    • InChI Key: VZEFUBJGXCSOBD-UHFFFAOYSA-N
    • SMILES: OC1=CC(C)=C(C(=O)OC)C=C1C

Computed Properties

  • Exact Mass: 180.078644241g/mol
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Boiling Point: 291.3±35.0℃/760mmHg

Methyl 4-hydroxy-2,5-dimethylbenzoate Pricemore >>

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